molecular formula C21H27ClN6O2 B6434164 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 879759-17-8

8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6434164
CAS No.: 879759-17-8
M. Wt: 430.9 g/mol
InChI Key: AUFAAHFQMZIDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-chlorobenzyl group, an isobutyl group, and a purine core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.

    Introduction of the 3-Chlorobenzyl Group: This step involves the alkylation of the piperazine ring with 3-chlorobenzyl chloride under basic conditions.

    Attachment of the Purine Core: The purine core is introduced through a condensation reaction with an appropriate purine derivative.

    Addition of the Isobutyl Group: The isobutyl group is incorporated via an alkylation reaction using isobutyl bromide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of specific bonds within the molecule, forming smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets such as enzymes and receptors.

    Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

When compared with similar compounds, 8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-isobutyl-1H-purine-2,6(3H,7H)-dione: Lacks the methyl group at the 3-position.

    8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6-dione: Lacks the 3H,7H designation.

    8-(4-(3-chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-trione: Contains an additional oxygen atom.

Properties

IUPAC Name

8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-14(2)12-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-9-7-26(8-10-27)13-15-5-4-6-16(22)11-15/h4-6,11,14H,7-10,12-13H2,1-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFAAHFQMZIDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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